molecular formula C19H23F2N3 B10930999 4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)pyrimidine

4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)pyrimidine

Cat. No.: B10930999
M. Wt: 331.4 g/mol
InChI Key: HLSRDNROILOMHG-UHFFFAOYSA-N
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Description

4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-(3-METHYLPIPERIDINO)PYRIMIDINE is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-(3-METHYLPIPERIDINO)PYRIMIDINE typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and other reagents that undergo condensation, cyclization, and substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce various substituted pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, including its activity as an enzyme inhibitor or receptor modulator.

Industry

In the industrial sector, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-(3-METHYLPIPERIDINO)PYRIMIDINE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(TRIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-(3-METHYLPIPERIDINO)PYRIMIDINE
  • 4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPIPERIDINO)PYRIMIDINE

Properties

Molecular Formula

C19H23F2N3

Molecular Weight

331.4 g/mol

IUPAC Name

4-(difluoromethyl)-6-(3,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)pyrimidine

InChI

InChI=1S/C19H23F2N3/c1-12-5-4-8-24(11-12)19-22-16(10-17(23-19)18(20)21)15-7-6-13(2)14(3)9-15/h6-7,9-10,12,18H,4-5,8,11H2,1-3H3

InChI Key

HLSRDNROILOMHG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC(=CC(=N2)C(F)F)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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